1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3-chlorophenyl group and a 2-fluoro-4-iodophenyl group attached to the nitrogen atoms of the urea moiety. The presence of halogen atoms (chlorine, fluorine, and iodine) in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 2-fluoro-4-iodoaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer carbonylating agents, such as diphosgene or polymer-supported carbonylating agents, can also be employed to minimize the risks associated with handling phosgene. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typically used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation Reactions: Oxidized urea derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of halogen interactions and their effects on molecular properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structure can be modified to improve pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific biological context and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(2-fluorophenyl)urea: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(3-chlorophenyl)-3-(4-iodophenyl)urea: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
1-(3-chlorophenyl)-3-(2-fluoro-4-bromophenyl)urea: Contains bromine instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can enhance its reactivity and interactions with various chemical and biological targets. The specific arrangement of these atoms can also influence the compound’s physical properties, such as solubility and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIN2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(16)7-11(12)15/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYSBNXFVXMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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